molecular formula C8H13F2NO2 B13290623 Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate

Cat. No.: B13290623
M. Wt: 193.19 g/mol
InChI Key: FUXGVRKVVNOUSJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is a chemical compound with the molecular formula C8H13F2NO2 It is a derivative of propanoate, featuring a cyclopropyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate typically involves the reaction of ethyl 3-cyclopropyl-2,2-difluoropropanoate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group or the fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyclopropyl and fluorine groups can influence its binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-cyclopropylpropanoate: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    Ethyl 3-amino-2,2-difluoropropanoate: Lacks the cyclopropyl group, affecting its reactivity and interactions.

    Cyclopropylamine derivatives: Share the cyclopropyl group but differ in other functional groups.

Uniqueness

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is unique due to the combination of the cyclopropyl group and two fluorine atoms. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate

InChI

InChI=1S/C8H13F2NO2/c1-2-13-7(12)8(9,10)6(11)5-3-4-5/h5-6H,2-4,11H2,1H3

InChI Key

FUXGVRKVVNOUSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1CC1)N)(F)F

Origin of Product

United States

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